molecular formula C8H8ClF2NO2 B1433526 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride CAS No. 1795440-37-7

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B1433526
CAS No.: 1795440-37-7
M. Wt: 223.6 g/mol
InChI Key: VGDYUQQCZLUZDI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoroacetic acid moiety attached to a methylpyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine and difluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound has a similar structure but with a methoxy group instead of a methyl group.

    3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different functional groups.

Uniqueness

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride is unique due to its specific combination of a difluoroacetic acid moiety and a methylpyridine ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6(5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDYUQQCZLUZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(=O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
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2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 6
2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride

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